N'-(2-{[(4-METHOXYANILINO)CARBOTHIOYL]AMINO}-1-METHYLETHYL)-N-(4-METHOXYPHENYL)THIOUREA
Overview
Description
N’,N’‘’-1,2-propanediylbis[N-(4-methoxyphenyl)(thiourea)] is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two thiourea groups attached to a 1,2-propanediyl backbone, with each thiourea group further substituted with a 4-methoxyphenyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’‘’-1,2-propanediylbis[N-(4-methoxyphenyl)(thiourea)] typically involves the reaction of 1,2-diaminopropane with 4-methoxyphenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’,N’‘’-1,2-propanediylbis[N-(4-methoxyphenyl)(thiourea)] can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’,N’‘’-1,2-propanediylbis[N-(4-methoxyphenyl)(thiourea)] can undergo various chemical reactions, including:
Oxidation: The thiourea groups can be oxidized to form corresponding sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N’,N’‘’-1,2-propanediylbis[N-(4-methoxyphenyl)(thiourea)] has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N’,N’‘’-1,2-propanediylbis[N-(4-methoxyphenyl)(thiourea)] is primarily based on its ability to interact with specific molecular targets. The thiourea groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s interaction with cellular components can lead to alterations in cellular functions, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N,N’-1,2-Propanediylbis(4-methoxybenzamide)
- N,N’-1,2-Propanediylbis(4-methoxybenzenesulfonamide)
- N,N’‘-1,2-propanediylbis[N’-phenyl(thiourea)]
Uniqueness
N’,N’‘’-1,2-propanediylbis[N-(4-methoxyphenyl)(thiourea)] is unique due to the presence of both thiourea and 4-methoxyphenyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[1-[(4-methoxyphenyl)carbamothioylamino]propan-2-yl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S2/c1-13(21-19(27)23-15-6-10-17(25-3)11-7-15)12-20-18(26)22-14-4-8-16(24-2)9-5-14/h4-11,13H,12H2,1-3H3,(H2,20,22,26)(H2,21,23,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGHNSTXBLLJAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=S)NC1=CC=C(C=C1)OC)NC(=S)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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